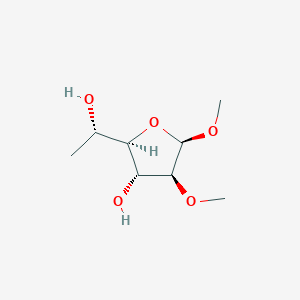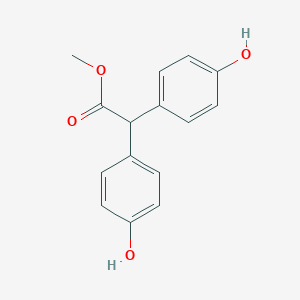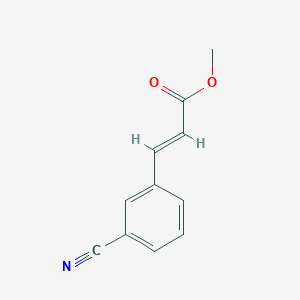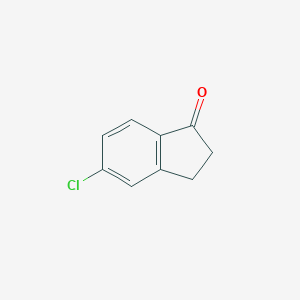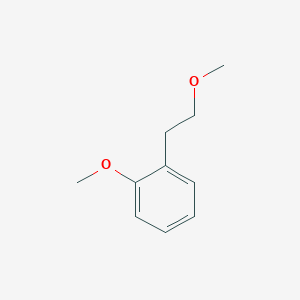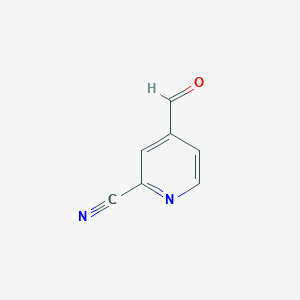![molecular formula C8H5NO2 B154197 1H-Pyrano[4,3-C]pyridin-1-one CAS No. 134407-94-6](/img/structure/B154197.png)
1H-Pyrano[4,3-C]pyridin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrano[4,3-C]pyridin-1-one is a heterocyclic compound that features a fused pyridine and pyran ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrano[4,3-C]pyridin-1-one can be synthesized through various methods. One common approach involves the reaction of 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one with aromatic aldehydes and malononitrile in the presence of triethylamine as a catalyst in ethanol under reflux conditions . This one-pot, three-component reaction yields highly functionalized derivatives of pyrano[4,3-C]pyridin-1-one with high efficiency and low reaction times.
Industrial Production Methods: Industrial production methods for pyrano[4,3-C]pyridin-1-one typically involve similar multi-component reactions, optimized for large-scale synthesis. These methods focus on maximizing yield, reducing reaction times, and using non-toxic and inexpensive catalysts and solvents .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrano[4,3-C]pyridin-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic substitution using reagents like aromatic aldehydes and malononitrile.
Common Reagents and Conditions:
Oxidation: Activated manganese dioxide in toluene.
Reduction: Sodium borohydride in ethanol.
Substitution: Aromatic aldehydes and malononitrile in the presence of triethylamine in ethanol under reflux conditions.
Major Products: The major products formed from these reactions include various functionalized derivatives of pyrano[4,3-C]pyridin-1-one, such as 2-amino-4-aryl-7,8-dihydro-5-methyl-4H-pyrano[2,3-b]pyridin-7-one-3,6-dicarbonitrile derivatives .
Applications De Recherche Scientifique
1H-Pyrano[4,3-C]pyridin-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: this compound derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of pyrano[4,3-C]pyridin-1-one involves its interaction with various molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit enzymes involved in DNA repair, leading to the accumulation of DNA damage and cell death in cancer cells . The specific molecular targets and pathways can vary depending on the functional groups present on the pyrano[4,3-C]pyridin-1-one scaffold.
Comparaison Avec Des Composés Similaires
Pyrano[3,4-C]pyridine: Another fused pyridine and pyran ring system with similar biological activities.
Pyrano[2,3-D]pyrimidine: A compound with a fused pyrimidine and pyran ring system, known for its antitumor activity.
Pyrazolo[3,4-B]pyridine: A fused pyrazole and pyridine ring system with significant biomedical applications.
Uniqueness: 1H-Pyrano[4,3-C]pyridin-1-one is unique due to its specific ring fusion pattern and the resulting electronic and steric properties. These properties make it a versatile scaffold for the development of new pharmacologically active compounds .
Propriétés
Numéro CAS |
134407-94-6 |
|---|---|
Formule moléculaire |
C8H5NO2 |
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
pyrano[4,3-c]pyridin-1-one |
InChI |
InChI=1S/C8H5NO2/c10-8-7-1-3-9-5-6(7)2-4-11-8/h1-5H |
Clé InChI |
OJSPFIHFNRQMML-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1C(=O)OC=C2 |
SMILES canonique |
C1=CN=CC2=C1C(=O)OC=C2 |
Synonymes |
1H-Pyrano[4,3-c]pyridin-1-one(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


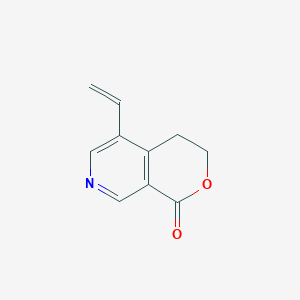

![4-Chloro-2-[(phenylthio)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B154118.png)
